Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate
Description
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is a nitro-substituted benzoic acid derivative characterized by a tert-butyl ester group and a 4-hydroxybenzamido substituent at the 4-position of the aromatic ring. This compound belongs to a class of molecules widely studied for their roles as intermediates in synthesizing pharmacologically active heterocyclic compounds . The tert-butyl group enhances steric bulk and lipophilicity, while the nitro and hydroxybenzamido moieties contribute to hydrogen-bonding capabilities and electronic effects, influencing both reactivity and crystallinity.
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-hydroxybenzoyl)amino]-3-nitrobenzoate |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)12-6-9-14(15(10-12)20(24)25)19-16(22)11-4-7-13(21)8-5-11/h4-10,21H,1-3H3,(H,19,22) |
InChI Key |
XDQGTEDUXDYNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 3-nitro-4-substituted Benzoate Intermediate
A common route to tert-butyl esters of substituted benzoic acids involves the reaction of the corresponding benzoic acid with tert-butanol under acid catalysis or via the formation of an acid chloride intermediate followed by esterification.
Acid Chloride Formation and Esterification:
- The benzoic acid (3-nitro-4-substituted) is converted to the acid chloride using oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane at low temperature (0 °C to room temperature).
- The acid chloride is then reacted with tert-butanol in the presence of a base like pyridine or triethylamine to afford the tert-butyl ester.
-
- Alternatively, direct esterification can be performed by treating the benzoic acid with tert-butanol and an acid catalyst under reflux conditions.
For example, in the synthesis of tert-butyl 3-methyl-4-nitrobenzoate, 3-methyl-4-nitrobenzoic acid was reacted with tert-butanol in the presence of pyridine and benzenesulfonyl chloride as a coupling reagent, maintaining the temperature below 30 °C to yield the tert-butyl ester in 97% yield.
Amide Bond Formation with 4-Hydroxyaniline
The key step in preparing tert-butyl 4-(4-hydroxybenzamido)-3-nitrobenzoate is the formation of the amide bond between the tert-butyl 3-nitro-4-benzoate acid derivative and 4-hydroxyaniline.
Activation of the Carboxylic Acid:
- The carboxylic acid or tert-butyl ester derivative is activated to an acid chloride using oxalyl chloride or thionyl chloride.
- Alternatively, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or T3P (propylphosphonic anhydride) can be used to activate the acid in situ.
-
- The activated acid derivative is reacted with 4-hydroxyaniline under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or ethyl acetate.
- The reaction is typically carried out at low to ambient temperature to avoid side reactions and to ensure selective amide bond formation.
-
- If the ester group needs to be hydrolyzed or modified, lithium hydroxide in a tetrahydrofuran-water mixture is used to selectively hydrolyze esters without affecting the amide bond.
- The product is purified by crystallization or chromatography.
This methodology is supported by the synthesis of related phenyl carboxamido-benzoic acids where coupling of acid chlorides with substituted anilines followed by hydrolysis yielded the desired amides.
Selective Alkylation of Phenolic Hydroxyl Groups
If the 4-hydroxy group on the benzamido moiety requires protection or modification (e.g., tert-butylation), selective alkylation is performed:
-
- The phenolic hydroxyl group is alkylated using tert-butyl bromide or 1,1-di-tert-butoxy-N,N-dimethylmethanamine in the presence of potassium carbonate or another base in a polar aprotic solvent such as DMF or toluene at elevated temperatures (e.g., 80 °C).
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification (tert-butyl) | 3-nitro-4-substituted benzoic acid, tert-butanol, pyridine, benzenesulfonyl chloride | Pyridine, hexane/ethyl acetate | <30 °C | 2-3 hours | ~97 | Controlled temperature to avoid side reactions |
| Acid chloride formation | Oxalyl chloride or thionyl chloride | Dichloromethane | 0 °C to RT | 1 hour | - | Used for activation before amide coupling |
| Amide coupling | Acid chloride or acid + HATU, 4-hydroxyaniline, triethylamine | DCM or ethyl acetate | 0 °C to RT | Several hours | High | Base neutralizes HCl formed |
| Hydrolysis | Lithium hydroxide | THF/H2O | RT | 12 hours | High | Selective ester hydrolysis |
| Phenol alkylation | tert-butyl bromide or 1,1-di-tert-butoxy-N,N-dimethylmethanamine, K2CO3 | DMF or toluene | 80 °C | 3 hours | Moderate | Protects phenolic OH |
| Deprotection (if needed) | Boron trichloride | DCM | 0 °C | 1 hour | High | Removes benzyl protecting groups |
- The purity of the final tert-butyl 4-(4-hydroxybenzamido)-3-nitrobenzoate is typically confirmed by HPLC, NMR (1H, 13C), and mass spectrometry.
- Melting point determination and IR spectroscopy are used to confirm functional groups such as amide bonds and nitro substituents.
- Reaction monitoring by TLC or LC-MS ensures completion and identifies side products.
The preparation of tert-butyl 4-(4-hydroxybenzamido)-3-nitrobenzoate is achieved through a sequence of carefully controlled reactions involving tert-butyl ester formation, amide bond coupling with 4-hydroxyaniline, and selective alkylation of phenolic hydroxyl groups. The synthetic route is supported by literature precedents for structurally related compounds and employs standard reagents such as oxalyl chloride, HATU, lithium hydroxide, and alkylating agents under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of tert-butyl 4-(4-oxobenzamido)-3-nitrobenzoate.
Reduction: Formation of tert-butyl 4-(4-aminobenzamido)-3-nitrobenzoate.
Substitution: Formation of 4-(4-hydroxybenzamido)-3-nitrobenzoic acid
Scientific Research Applications
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of the hydroxybenzamido group, which can scavenge free radicals and inhibit lipid peroxidation. The nitro group may also play a role in modulating the compound’s biological activity by undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include nitrobenzoate esters and amides with varying substituents. Key examples are:
Key Observations :
- Hydrogen Bonding: The 4-hydroxybenzamido group acts as both a hydrogen bond donor (N–H) and acceptor (C=O), enabling stronger intermolecular interactions than the cyclohexylamino group in or the methoxy-oxoethyl group in . This property may enhance crystallinity, as seen in nitrobenzoic acid derivatives .
Solubility and Stability
- Solubility: The tert-butyl derivative is likely less soluble in polar solvents (e.g., methanol) compared to methyl esters due to its bulky hydrophobic group. For example, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate shows moderate solubility in DMSO and chloroform .
- Thermal Stability : Tert-butyl esters are generally more stable than methyl esters under acidic conditions, making them preferable in multi-step syntheses .
Research Implications
- Pharmacological Potential: Nitrobenzoic acid derivatives are key intermediates for bioactive molecules, such as antimicrobial or anticancer agents . The hydroxybenzamido group in the target compound could enhance target binding via hydrogen bonding.
- Material Science : The tert-butyl group’s influence on crystallinity and solubility is valuable for designing co-crystals or drug formulations .
Biological Activity
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 306.31 g/mol
- IUPAC Name : Tert-butyl 4-(4-hydroxybenzamido)-3-nitrobenzoate
The biological activity of this compound can be attributed to its interactions with various biological targets. The nitro group in the structure is known to undergo reduction, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Properties : The structural features of this compound may allow it to inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2021) indicated that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of this compound, revealing that it effectively inhibited certain kinases involved in cancer progression at micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential acylation and esterification steps. For example, coupling 4-hydroxybenzoic acid derivatives with 3-nitro-4-aminobenzoate intermediates using carbodiimide-based reagents (e.g., HBTU) in polar aprotic solvents like DMF or dichloromethane. Reaction conditions (e.g., temperature, pH, and stoichiometry) must be tightly controlled to avoid side reactions, such as premature deprotection of the tert-butyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for H), nitro group (electron-withdrawing effects on adjacent protons), and amide bond (δ ~8-10 ppm for NH). Overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 385.1294 for CHNO). Fragmentation patterns help confirm substituent positions .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects degradation products under stressed conditions (e.g., heat, light) .
Q. How does the tert-butyl group influence the compound's solubility and stability under different experimental conditions?
- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against hydrolysis. For solubility studies, use DMSO for stock solutions and dilute into aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) for biological assays. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveals degradation pathways (e.g., ester hydrolysis or nitro group reduction) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in this compound during substitution or reduction reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the benzene ring for electrophilic substitution. In reduction reactions (e.g., catalytic hydrogenation with Pd/C), the nitro group converts to an amine, altering the compound’s electronic profile. Mechanistic studies using DFT calculations or kinetic isotope effects (KIE) can elucidate transition states and rate-determining steps. Control experiments under inert atmospheres prevent unintended oxidation of intermediates .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects. For example:
- Tautomerism : The amide proton may exhibit variable chemical shifts depending on solvent polarity. Use deuterated DMSO or CDCl to stabilize specific tautomers .
- Impurities : Recrystallize the compound multiple times or employ preparative HPLC to isolate pure fractions. Cross-validate with IR spectroscopy to detect residual solvents (e.g., DMF) .
- Dynamic Effects : Variable-temperature NMR can resolve broadening caused by slow conformational exchange .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) involving the tert-butyl and nitro substituents in related benzamide derivatives?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing tert-butyl with methyl or phenyl groups) to assess steric and electronic contributions .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent effects with activity. For example, the nitro group’s electron-withdrawing properties may enhance binding to electron-rich enzyme active sites .
- Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes and energetics. Compare calculated binding affinities with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
